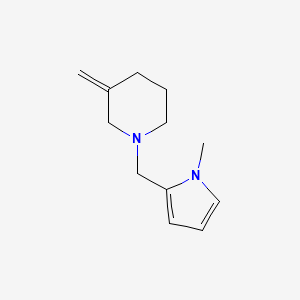

1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine” seems to be a complex organic compound. It appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also seems to contain a piperidine ring, which is a six-membered ring with one nitrogen atom .

Aplicaciones Científicas De Investigación

Hydrodenitrogenation and Chemical Synthesis

The hydrodenitrogenation (HDN) of 2-methylpyridine and related compounds, such as 2-methylpiperidine, has been studied to understand the role of β hydrogen atoms. This research is critical for the development of efficient processes for nitrogen removal from organic molecules, which is a key step in the synthesis of pharmaceuticals and agrochemicals. The study found that the ring opening of 2-methylpiperidine occurred preferentially between the nitrogen atom and the methylene group, providing insights into the chemical behavior of pyrrolidine and piperidine derivatives in HDN reactions (Egorova et al., 2002).

Catalysis and Organic Transformations

1-Aminopyridinium ylides have been identified as efficient directing groups for the palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This study underlines the potential of pyrrolidine and piperidine derivatives in facilitating C-H functionalization, a valuable reaction in organic synthesis for constructing complex molecules (Le et al., 2019).

Medicinal Chemistry and Drug Development

The synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound related to "1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine", highlights its significance in medicinal chemistry. This rigid diamine is important for the development of new pharmaceuticals due to its unique structural features. The novel method for its synthesis offers a more practical approach for large-scale production, which is crucial for drug discovery and development processes (Smaliy et al., 2011).

Antimicrobial and Antituberculosis Agents

Research on the pyrrole derivative BM212 and similar molecules has demonstrated strong inhibitory activity against Mycobacterium tuberculosis and some non-tuberculosis mycobacteria, including drug-resistant strains. These findings are significant for developing new antimycobacterial therapies, addressing the growing concern of antibiotic resistance (Deidda et al., 1998).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s important to note that the compound’s significance lies in its role as a precursor for the synthesis of more complex molecules with potential biological activities.

Biochemical Pathways

. As a precursor molecule, it could potentially be involved in the synthesis of complex molecules that affect various biochemical pathways.

Pharmacokinetics

. These properties would impact the bioavailability of the compound.

Result of Action

. As a precursor molecule, it could potentially be involved in the synthesis of complex molecules that have various molecular and cellular effects.

Action Environment

. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound.

Propiedades

IUPAC Name |

3-methylidene-1-[(1-methylpyrrol-2-yl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-5-3-8-14(9-11)10-12-6-4-7-13(12)2/h4,6-7H,1,3,5,8-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTKRPNGOJHOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN2CCCC(=C)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(4-carbamoylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2722816.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2722819.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2722825.png)

![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722829.png)

![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2722830.png)

![3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2722831.png)

![N-benzyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2722838.png)